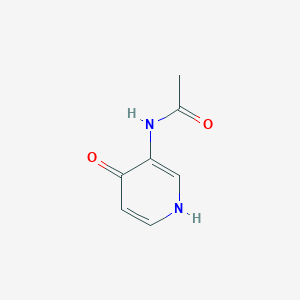

N-(4-Hydroxypyridin-3-yl)acetamide

描述

Contextualization within Pyridine (B92270) and Acetamide (B32628) Chemistry

N-(4-Hydroxypyridin-3-yl)acetamide is a bifunctional molecule, incorporating both a pyridine ring and an acetamide group. The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in a vast array of natural products and synthetic compounds. semanticscholar.org Its unique electronic properties and ability to participate in various chemical transformations make it a privileged structure in drug discovery and materials science.

The acetamide functional group, characterized by an acetyl group linked to a nitrogen atom, is also of great importance in medicinal chemistry. Acetamides are known to participate in hydrogen bonding and can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The combination of these two functionalities in this compound suggests a potential for diverse biological activities, including anti-inflammatory, antibacterial, and antifungal properties. researchgate.net

Overview of Analogous Compounds and Their Academic Significance

The academic significance of this compound can be largely inferred from the extensive research conducted on its structural analogs. These related compounds, which feature the core pyridine-acetamide framework with varied substitution patterns, have demonstrated a wide range of biological activities.

For instance, derivatives of 3-hydroxypyridin-4-one have been extensively studied as iron chelating agents, with potential applications in the treatment of iron overload disorders. researchgate.net The ability of the hydroxypyridine core to bind metal ions is a key aspect of their biological function. Furthermore, various substituted pyridine and acetamide derivatives have been investigated for their potential as:

Anticancer agents: Certain pyridine derivatives have shown promise in cancer therapy.

Anti-inflammatory agents: The acetamide moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Antimicrobial agents: Numerous pyridine-based compounds have been synthesized and evaluated for their antibacterial and antifungal properties.

The research into these analogous compounds provides a strong rationale for the investigation of this compound and its derivatives as potential therapeutic agents.

Table 1: Selected Analogous Compounds and Their Reported Biological Activities

| Compound Name | Reported Biological Activity/Significance |

| 3-Hydroxypyridin-4-one derivatives | Iron chelating agents, potential for treating iron overload. researchgate.net |

| Substituted Pyridine derivatives | Anticancer, anti-inflammatory, antimicrobial properties. |

| Acetamide derivatives | Common in NSAIDs, potential anti-inflammatory agents. researchgate.net |

| N-(4-hydroxyphenyl)acetamide (Paracetamol) | Analgesic and antipyretic. derpharmachemica.com |

Evolution of Research Interest in this compound

Direct and extensive research focused solely on this compound is limited in the current scientific literature. Its primary role appears to be that of a chemical building block, a starting material for the synthesis of more elaborate molecules. cymitquimica.comnih.gov The availability of its precursor, 3-Amino-4-hydroxypyridine (B189613), facilitates its synthesis through straightforward acetylation reactions. scispace.com

The evolution of research interest in this specific compound is therefore intrinsically linked to the broader advancements in the fields of pyridine and acetamide chemistry. As new therapeutic targets are identified and a deeper understanding of structure-activity relationships is developed, the demand for novel chemical scaffolds like this compound is likely to increase. Its potential to be elaborated into a diverse library of compounds makes it a molecule of latent interest, poised for further investigation as the search for new and effective therapeutic agents continues.

While specific studies on the biological profile of this compound are not widely reported, the extensive research on its analogues provides a solid foundation and a clear impetus for future investigations into its chemical and biological properties.

Structure

3D Structure

属性

IUPAC Name |

N-(4-oxo-1H-pyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5(10)9-6-4-8-3-2-7(6)11/h2-4H,1H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUQYHWBYXTTIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CNC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674054 | |

| Record name | N-(4-Oxo-1,4-dihydropyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101860-99-5 | |

| Record name | N-(4-Oxo-1,4-dihydropyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Hydroxypyridin 3 Yl Acetamide and Analogs

Established Synthetic Routes for Acetamide (B32628) Derivatives

The formation of the acetamide group in N-(4-Hydroxypyridin-3-yl)acetamide and related compounds is a critical step, often achieved through well-established acylation techniques.

N-Acylation Reactions

N-acylation is a fundamental method for creating the amide bond in these derivatives. This typically involves the reaction of a 3-aminopyridine (B143674) precursor with an acylating agent. A common approach is the use of acetic anhydride (B1165640) in the presence of a base like triethylamine, in a solvent such as tetrahydrofuran (B95107) (THF). This method provides a direct route to the acetamide functionality. The reactivity of pyridines in acylation can be challenging due to their electron-deficient nature, which is further exacerbated by acylation at the nitrogen atom, forming a more electron-deficient pyridinium (B92312) salt. youtube.com To overcome this, strategies involving the use of activating agents or metalated pyridines are sometimes employed. youtube.com For instance, lithiated pyridines can react with acylating agents to yield the desired products. youtube.com

Another approach involves the use of coupling reagents to facilitate amide bond formation. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are effective in promoting the acylation of amino groups. researchgate.net These methods are widely used in peptide synthesis and can be adapted for the synthesis of acetamide derivatives. researchgate.net

Condensation Reactions in Pyridine (B92270) Chemistry

Condensation reactions are a cornerstone of pyridine synthesis, providing access to the core heterocyclic structure. baranlab.org These reactions often involve the combination of aldehydes, ketones, or their derivatives with an ammonia (B1221849) source. wikipedia.org While many of these methods build the pyridine ring from acyclic precursors, they are foundational to understanding the synthesis of substituted pyridines. rsc.org

The Hantzsch pyridine synthesis, for example, is a classic method that involves the condensation of a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine, which is subsequently oxidized to the pyridine. wikipedia.orgorganic-chemistry.org Variations of this reaction allow for the synthesis of asymmetrically substituted pyridines. wikipedia.org Other notable condensation approaches include the Chichibabin pyridine synthesis, which uses aldehydes and ketones with ammonia, though it often results in lower yields. wikipedia.org The Guareschi-Thorpe and Bohlmann-Rahtz reactions provide direct routes to aromatic pyridines through condensation followed by elimination. acsgcipr.org

Approaches to Pyridine Ring Functionalization and Derivatization

Direct functionalization of a pre-existing pyridine ring is a key strategy for introducing substituents at specific positions. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution is challenging. acs.orgpharmaguideline.com Therefore, alternative methods are often necessary.

One strategy involves the use of directing groups. For example, a carbamate (B1207046) group can direct lithiation to the 4-position of the pyridine ring, allowing for subsequent electrophilic halogenation. nih.gov Another approach is the conversion of pyridines into heterocyclic phosphonium (B103445) salts, which can then be transformed into various functional groups, including ethers, by reaction with nucleophiles. acs.org This method has shown high regioselectivity for the 4-position. acs.org

Radical-based Minisci-type reactions can also be used to introduce alkyl groups onto the pyridine ring, though they often result in a mixture of C2 and C4 substituted products. acs.orgacs.org Recent developments have focused on achieving C4-selectivity through the use of blocking groups or by employing photochemical methods that proceed through pyridinyl radicals. acs.org

Strategies for Hydroxypyridinone Moiety Construction

The hydroxypyridinone scaffold is a crucial component of the target molecule and its analogs, known for its metal-chelating properties. mdpi.comresearchgate.netnih.gov The synthesis of this moiety can be achieved through several routes.

One common starting material for the synthesis of 3-hydroxy-4-pyridinones is kojic acid. rsc.orgmdpi.com A typical sequence involves the protection of the 5-hydroxyl group of kojic acid, followed by reaction with an ammonia source to form the pyridinone ring via a Michael addition, ring-opening, and subsequent closure and dehydration. rsc.org The protecting group is then removed to yield the desired 3-hydroxy-4-pyridinone. rsc.org

Other methods for constructing hydroxypyridinone rings include starting from substituted pyridines. For example, 2-chloropyridine-N-oxide can be used to prepare 4-substituted 1-hydroxy-2-pyridones, while 2,3-dihydroxypyridine (B124209) can serve as a precursor for 3-hydroxy-2-pyridones. mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in the synthesis of pyridines and their derivatives to minimize environmental impact. researchgate.netnih.gov Key strategies include the use of multicomponent reactions, environmentally benign catalysts and solvents, and energy-efficient techniques like microwave irradiation and ultrasound. researchgate.netnih.govnih.govtandfonline.com

Iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed as a green method for synthesizing substituted pyridines, offering high yields without the need for additives. rsc.org Multicomponent reactions (MCRs) are inherently atom-economical and can be designed to use simple, readily available starting materials, often with water as a byproduct. acsgcipr.org While some MCRs can be slow, techniques such as microwave heating can significantly improve reaction times and yields. acsgcipr.orgnih.gov The use of aqueous media and recyclable catalysts further enhances the sustainability of these synthetic routes. organic-chemistry.org

Synthetic Route Optimization and Efficiency Considerations

The choice of synthetic strategy plays a crucial role. For instance, a convergent synthesis, where different fragments of the molecule are prepared separately and then combined, can be more efficient than a linear approach for complex molecules. The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, can significantly reduce purification steps and solvent usage. nih.gov

Catalyst selection is also critical. The use of highly active and selective catalysts can improve reaction rates and product purity, thereby simplifying downstream processing. For example, palladium-catalyzed cross-coupling reactions are highly efficient for forming C-C bonds in the synthesis of pyridine derivatives. organic-chemistry.org Furthermore, process intensification through techniques like flow chemistry can offer better control over reaction parameters, leading to improved yields and safety, especially for exothermic or hazardous reactions. acsgcipr.org

Below is a table summarizing various synthetic approaches for pyridine derivatives, highlighting key features relevant to the synthesis of this compound.

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Methodology | Description | Advantages | Disadvantages | Key Reagents/Conditions |

|---|---|---|---|---|

| N-Acylation | Direct acylation of an aminopyridine. | Straightforward, well-established. | Pyridine ring deactivation can be an issue. youtube.com | Acetic anhydride, triethylamine, THF. |

| Hantzsch Synthesis | Condensation of a β-ketoester, aldehyde, and ammonia. wikipedia.orgorganic-chemistry.org | Versatile for substituted pyridines. | Requires a subsequent oxidation step. | β-ketoester, aldehyde, ammonia. wikipedia.orgorganic-chemistry.org |

| Phosphonium Salt Functionalization | Conversion of pyridine to a phosphonium salt followed by nucleophilic substitution. acs.org | High regioselectivity for the 4-position. acs.org | Two-step process. | Triphenylphosphine, nucleophile. acs.org |

| Kojic Acid Route | Synthesis of hydroxypyridinones from kojic acid. rsc.org | Readily available starting material. | Multi-step process involving protection and deprotection. | Kojic acid, benzyl (B1604629) chloride, ammonia. rsc.org |

| Iron-Catalyzed Cyclization | Cyclization of ketoxime acetates and aldehydes. rsc.org | Green, high yields, no additives. rsc.org | Specific to certain substitution patterns. | FeCl3 catalyst. rsc.org |

| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials. acsgcipr.org | Atom-economical, efficient. | Can be slow, may require optimization. acsgcipr.org | Varies depending on the specific MCR. |

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Elucidating N-(4-Hydroxypyridin-3-yl)acetamide Structure

Spectroscopic methods are indispensable tools for probing the intricate structural details of this compound in various states. Each technique offers unique insights into the molecule's connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In a study of a similar compound, N-(4-hydroxyphenyl) acetamide (B32628), the interaction with an Fe(III)-ion led to a shift in the N-H stretching vibration to a higher wavenumber (3187.41 cm⁻¹) compared to the free ligand, indicating coordination through the nitrogen atom of the amino group openaccessjournals.com. For this compound, characteristic IR absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretch of the amide carbonyl, and various C-C and C-N stretching and bending vibrations within the pyridine (B92270) ring.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200-3600 |

| N-H Stretch (amide) | 3100-3500 |

| C=O Stretch (amide) | 1630-1680 |

| C-N Stretch | 1250-1350 |

| C-O Stretch | 1000-1300 |

This table represents generalized expected IR absorption ranges and may vary for the specific compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. The exact mass of this compound is reported as 152.05900 chemsrc.com. In the mass spectrum of a related molecule, N-(4-hydroxyphenyl) acetamide, a peak corresponding to the molecular ion was observed at m/z = 152.0 openaccessjournals.com. Further fragmentation led to a peak at m/z = 110 openaccessjournals.com. Analysis of this compound would likely show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the amide bond and fragmentation of the pyridine ring.

| Ion | Expected m/z |

| [M]⁺ | 152 |

| [M - CH₃CO]⁺ | 109 |

| [M - NHCOCH₃]⁺ | 95 |

This table presents a hypothetical fragmentation pattern. Actual fragmentation may differ.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of acetamide, a related simple amide, shows absorption in the far UV region researchgate.net. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* and n-π* transitions within the pyridine ring and the amide chromophore. The position and intensity of these bands are influenced by the electronic nature of the substituents and the solvent environment.

Solid-State Structural Analysis and Crystallography

The definitive three-dimensional arrangement of atoms in this compound can be determined through solid-state structural analysis, with single crystal X-ray diffraction being the gold standard.

Single Crystal X-ray Diffraction Studies

While specific single crystal X-ray diffraction data for this compound was not found in the provided search results, studies on analogous compounds provide valuable insights into the expected structural features. For example, the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide revealed a monoclinic crystal system with the space group P21/n researchgate.net. In another related structure, N-(4-Hydroxyphenethyl)acetamide, the crystal system was also monoclinic with a space group of P2/c researchgate.net. These studies often reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice researchgate.netresearchgate.net. A hypothetical crystallographic data table for this compound is presented below based on common features of similar organic molecules.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~9-11 |

| b (Å) | ~8-12 |

| c (Å) | ~10-15 |

| β (°) | ~100-110 |

| V (ų) | ~900-1100 |

| Z | 4 |

This table is a hypothetical representation and actual crystallographic data may differ significantly.

Hirshfeld Surface Analysis and Intermolecular Interactions

A critical tool in the field of crystal engineering and materials science is Hirshfeld surface analysis. This computational method provides a unique framework for visualizing and quantifying the intricate network of intermolecular interactions within a crystal lattice. By mapping the electron distribution of a molecule in relation to its neighbors, a three-dimensional surface is generated. This surface is color-coded to highlight regions of close contact, offering a powerful visual representation of the forces that govern the crystal packing.

For a hypothetical crystal structure of this compound, the Hirshfeld surface would be instrumental in identifying key interactions. The presence of a hydroxyl group, an amide linkage, and a pyridine ring suggests a rich tapestry of hydrogen bonding. Specifically, one would anticipate strong O-H···O, N-H···O, and potentially O-H···N or N-H···N hydrogen bonds, which would appear as distinct red regions on the dnorm surface, a normalized contact distance map.

A hypothetical breakdown of intermolecular contacts for this compound, based on its functional groups, might be presented in a data table as follows:

| Intermolecular Contact | Expected Contribution |

| O-H···O/N | High |

| N-H···O | High |

| H···H | Significant |

| C-H···O | Moderate |

| C-H···π | Possible |

| π-π Stacking | Possible |

Crystal Engineering and Polymorphism Considerations

The principles of crystal engineering leverage the understanding of intermolecular interactions to design and synthesize new crystalline materials with desired properties. In the context of this compound, a detailed understanding of its hydrogen bonding patterns and other non-covalent interactions would be the cornerstone of any crystal engineering strategy. By systematically modifying the molecular structure or the crystallization conditions, it might be possible to create co-crystals, salts, or different polymorphic forms with altered solubility, stability, or bioavailability.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the pharmaceutical and materials sciences. Different polymorphs of the same compound can exhibit distinct physical properties. An investigation into the polymorphism of this compound would involve screening for different crystalline forms by varying crystallization parameters such as solvent, temperature, and cooling rate. Each identified polymorph would then be characterized by techniques such as X-ray diffraction, thermal analysis (DSC, TGA), and spectroscopy to determine its unique structure and properties.

The potential for polymorphism in this compound is significant due to the conformational flexibility of the acetamide group and the multiple hydrogen bonding sites. The interplay between the various intermolecular forces could lead to the formation of different, stable packing arrangements. A comprehensive study would be necessary to identify and characterize any existing polymorphs, which is a crucial step in the development of any new solid-state material.

To date, no such studies on the crystal structure, Hirshfeld surface analysis, or polymorphism of this compound have been reported in peer-reviewed literature. The insights that such research would provide are essential for a complete understanding of this compound's solid-state chemistry.

Medicinal Chemistry and Rational Drug Design of N 4 Hydroxypyridin 3 Yl Acetamide Analogs

Lead Optimization Strategies in Drug Discovery

Lead optimization is a critical phase in drug discovery that aims to refine the biological activity and physicochemical properties of a promising lead compound. This process involves iterative cycles of design, synthesis, and testing to enhance potency, selectivity, and pharmacokinetic parameters.

Structural simplification is a key strategy in lead optimization, aimed at reducing molecular complexity and size to improve "drug-likeness" and synthetic accessibility. For complex lead compounds, this may involve removing non-essential functional groups or chiral centers. While N-(4-Hydroxypyridin-3-yl)acetamide is a relatively simple molecule, the principles of structural simplification can be applied to its more complex derivatives that may emerge during optimization. The goal is to retain the core pharmacophore—the essential features for biological activity, in this case, the hydroxypyridine and acetamide (B32628) moieties—while eliminating elements that contribute to poor pharmacokinetic properties or synthetic challenges.

Rational drug design utilizes the three-dimensional structure of a biological target to design molecules that are predicted to bind to it with high affinity and selectivity. google.com This process can be either structure-based, if the target's structure is known, or ligand-based, where the design is guided by the properties of known active molecules. nih.govresearchgate.net

For this compound analogs, rational design principles would involve:

Target Interaction Analysis: Identifying key hydrogen bond donors and acceptors, hydrophobic pockets, and potential ionic interaction sites within the target's binding pocket. The hydroxyl group and the amide functionality of the scaffold are prime candidates for forming crucial hydrogen bonds with a target protein. researchgate.net

Pharmacophore Modeling: Developing a model that defines the essential spatial arrangement of chemical features required for activity. For this scaffold, a pharmacophore might consist of a hydrogen bond acceptor (the pyridine (B92270) nitrogen), a hydrogen bond donor (the hydroxyl group), and another hydrogen/donor acceptor group (the acetamide).

Bioisosteric Replacement: Substituting parts of the molecule with other groups that retain similar physical or chemical properties. For instance, the pyridine ring could be replaced with other heterocycles like pyridazine (B1198779) to modulate properties such as lipophilicity and hydrogen bonding capacity. blazingprojects.com This strategy aims to improve potency, selectivity, or metabolic stability. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. Through systematic modification of the lead compound, researchers can build a comprehensive picture of the chemical requirements for optimal interaction with the biological target.

A study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, a closely related isomer, explored the impact of modifying the amide group on the inhibition of TNF-α and IL-6-induced cell adhesion, which is relevant to inflammatory diseases. nih.gov The parent compound (1) showed significant inhibitory activity. The SAR findings from this study provide valuable insights into how modifications to the acetamide moiety could affect the activity of this compound analogs. nih.gov

Table 1: SAR of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide Analogs nih.gov

| Compound | R Group (Modification of Acetamide) | Inhibition of TNF-α-induced Adhesion (%) | Inhibition of IL-6-induced Adhesion (%) |

| 1 | -C(O)CH₃ (Acetamide) | 51.3 | 48.7 |

| 2 | -C(O)CH₂CH₃ (Propionamide) | 45.2 | 43.1 |

| 3 | -C(O)CH(CH₃)₂ (Isobutyramide) | 38.6 | 35.4 |

| 4 | -C(O)c-propyl (Cyclopropanecarboxamide) | 49.1 | 46.5 |

| 5 | -C(O)Ph (Benzamide) | 25.7 | 23.9 |

Data extracted from a study on a related isomer and presented here to illustrate potential SAR trends. nih.gov

The data suggest that small, compact alkyl groups on the amide are preferred for this particular activity, with the parent acetamide and the cyclopropanecarboxamide (B1202528) showing the highest potency. nih.gov Increasing the bulkiness (isobutyramide) or introducing an aromatic ring (benzamide) led to a decrease in activity, indicating that the size and nature of this substituent are critical for optimal interaction with the target. nih.gov

The pyridine ring is a common scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. nih.govnih.gov Adding substituents to the pyridine ring of this compound can significantly impact its electronic properties, conformation, and binding affinity.

SAR studies on other pyridyl-containing inhibitors have shown that the position and nature of substituents are critical. For example, in a series of farnesyl-protein transferase inhibitors, halogen substituents on the pyridine ring were found to be equipotent, while a fluoro group was less active. acs.org Polar groups like amino or hydroxyl at the same position were less active. acs.org In another study on haspin kinase inhibitors, structural modifications to an acridine (B1665455) scaffold, which contains a pyridine-like nitrogen heterocycle, allowed for the generation of inhibitors with high selectivity. nih.gov For this compound analogs, substituents could be added at the available positions (2, 5, and 6) to explore interactions with specific sub-pockets of a target enzyme and to modulate the pKa of the pyridine nitrogen or the hydroxyl group.

Comparing this compound with its potential isomers reveals the significance of this positioning:

N-(3-Hydroxypyridin-2-yl)acetamide: In this isomer, the proximity of the hydroxyl and acetamido groups could allow them to act as a bidentate chelating unit for metal ions, a property exploited in the design of metalloenzyme inhibitors like histone deacetylase (HDAC) inhibitors based on the 3-hydroxypyridin-2-thione scaffold. nih.govnih.gov

N-(5-Hydroxypyridin-3-yl)acetamide: The relative positioning here might alter the vector of hydrogen bond donation and acceptance compared to the 4-hydroxy isomer, potentially favoring binding to different target topographies.

N-(3-Hydroxypyridin-4-yl)acetamide: This isomer, available from commercial suppliers, presents another distinct electronic and steric profile that could lead to different biological activities. sigmaaldrich.com

N-(4-hydroxyphenyl)acetamide (Paracetamol) vs. N-(3-hydroxyphenyl)acetamide (Metacetamol): While not pyridine derivatives, the comparison between the marketed drug paracetamol and its non-toxic regioisomer metacetamol (B1676320) highlights how a simple shift in hydroxyl position (para vs. meta) on a phenyl ring dramatically alters the compound's properties and metabolic fate. nih.gov This principle is directly applicable to the hydroxypyridine scaffold.

The specific placement of the hydroxyl group at the 4-position in this compound, adjacent to the acetamido group, defines a unique electronic and steric environment that will be a key factor in its interactions with biological targets.

Computational Chemistry in this compound Research

Computational chemistry has emerged as an indispensable tool in the field of medicinal chemistry and rational drug design, providing deep insights into molecular interactions that are otherwise difficult to explore through experimental methods alone. For this compound and its analogs, computational approaches are instrumental in elucidating structure-activity relationships, predicting molecular properties, and guiding the design of new, more potent, and selective therapeutic agents. These methods allow researchers to build and test hypotheses in a virtual environment, thereby saving significant time and resources in the drug discovery pipeline.

Molecular Modeling and Molecular Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For the analogs of this compound, such as hydroxypyridinone derivatives, molecular docking is a key modeling technique. It predicts the preferred orientation of a ligand when bound to a target receptor, such as an enzyme or protein. This allows for the identification of key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, in studies of 3-hydroxypyridine-4-one derivatives as tyrosinase inhibitors, molecular docking was used to place the compounds within the enzyme's binding pocket to understand how they interact with crucial amino acid residues. nih.gov

Molecular Dynamics (MD) simulations build upon these static models by simulating the movement of atoms and molecules over time. This provides a dynamic view of the ligand-receptor complex, revealing information about its stability and conformational changes. MD simulations can confirm the stability of binding modes predicted by docking. nih.gov In research on novel 3-hydroxypyridine-4-one derivatives as potential acetylcholinesterase inhibitors, MD simulations were used to evaluate the stability of the ligand's interaction within the enzyme's active site, with the root mean square deviation (RMSD) values indicating the structural stability of the complex over time. researchgate.net Similarly, simulations of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives with acetylcholinesterase showed that stable binding was maintained through interactions with residues in the catalytic and peripheral anionic sites of the enzyme. nih.gov

These simulations are computationally intensive but offer invaluable data on the flexibility of both the ligand and the target, the role of solvent molecules, and the free energy of binding, which is a critical determinant of ligand affinity.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules with high accuracy. nih.gov Methods like Density Functional Theory (DFT) are particularly useful for understanding the distribution of electrons, orbital energies, and reactivity of this compound and its analogs.

These calculations can determine:

Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for predicting a molecule's reactivity and its ability to participate in chemical reactions. In studies of pyridine variants, lower frontier orbital energies were correlated with better potential for penetrating the blood-brain barrier. nih.gov

Electrostatic Potential Maps: These maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic contacts with a biological target.

Reaction Mechanisms: DFT can be used to model transition states and reaction pathways, providing insight into metabolic transformations or the mechanism of action of an inhibitor.

In a study on 3-hydroxypyridine-4-one derivatives, DFT analysis was performed alongside synthesis and molecular docking to provide a comprehensive understanding of the compounds' properties. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, electronic properties, and hydrophobicity, determine its activity.

For analogs of this compound, a QSAR model can be developed using a training set of molecules with known activities. The process involves:

Descriptor Calculation: A wide range of molecular descriptors (numerical values representing different physicochemical properties) are calculated for each molecule.

Model Building: Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to build a mathematical equation relating the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using an external set of compounds (test set) not used in the model's creation. nih.gov

A QSAR study on a series of 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives revealed that topological parameters played a significant role in their antimicrobial activity against S. aureus and C. albicans. nih.gov The resulting models demonstrated high predictive power, explaining a large percentage of the variance in the activity data. nih.gov Such models are highly valuable for predicting the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

| QSAR Model Statistics for Antimicrobial Activity of 3-Hydroxypyridin-4-one Analogs nih.gov | |

| Organism | S. aureus |

| Method | GA-PLS |

| Explained Variance (R²) | 0.96 |

| Predicted Variance (Q²) | 0.91 |

| Organism | C. albicans |

| Method | GA-PLS |

| Explained Variance (R²) | 0.91 |

| Predicted Variance (Q²) | 0.87 |

Virtual Screening and Ligand-Based Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach significantly narrows down the number of compounds that need to be experimentally screened.

When the 3D structure of the target is unknown, ligand-based drug design becomes a powerful strategy. nih.gov This approach relies on the knowledge of molecules that are already known to be active.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. By analyzing a set of active ligands, a common pharmacophore model can be developed. This model is then used as a 3D query to search compound databases for new molecules that fit the required features. researchgate.net

Similarity Searching: This method involves searching for compounds that are structurally similar to a known active ligand. The underlying principle is that structurally similar molecules are likely to have similar biological activities.

In a study aimed at identifying new immunoproteasome inhibitors, a virtual screening strategy was employed that combined pharmacophore modeling and docking to filter compound libraries, leading to the identification of several active hits with micromolar inhibitory constants. nih.gov Ligand-based approaches allow researchers to explore novel chemical scaffolds while retaining the key interaction features of known active compounds, facilitating the discovery of new analogs of this compound with improved properties. nih.gov

| Selected Hits from a Virtual Screening for Immunoproteasome Inhibitors nih.gov | ||

| Compound | Target Subunit | Inhibitory Potency (Ki in µM) |

| 2-((6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide | β1i | 12.53 ± 0.18 |

| β5i | 31.95 ± 0.81 | |

| N-(3-(benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide | β1i | 11.84 ± 1.63 |

| β5i | 9% inhibition at 100 µM |

Molecular Mechanisms and Biochemical Interactions of N 4 Hydroxypyridin 3 Yl Acetamide

Identification of Putative Molecular Targets and Pathways

Currently, there is a notable absence of definitive studies identifying the specific molecular targets and signaling pathways directly modulated by N-(4-Hydroxypyridin-3-yl)acetamide. The scientific literature to date has not detailed its precise binding partners or the downstream cellular consequences of such interactions. Computational and predictive modeling studies, which could offer hypotheses regarding its potential targets based on structural similarity to known bioactive molecules, have not been widely published. Future research employing techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening will be crucial to delineate the compound's molecular targets and its impact on cellular pathways.

Enzyme Inhibition and Activation Studies

In Vitro Enzyme Assays

A thorough review of published research reveals a lack of specific in vitro enzyme assay data for this compound. Consequently, its inhibitory constants (IC50 or Ki) and activation parameters (EC50) against a panel of enzymes have not been characterized.

Kinetic Mechanism Investigations of Enzyme Interactions

Given the absence of identified enzyme targets, investigations into the kinetic mechanisms of interaction, such as whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor, have not been undertaken.

Receptor Binding Affinity and Selectivity Profiling

Comprehensive receptor binding affinity and selectivity profiles for this compound are not currently available. Radioligand binding assays or other biophysical techniques to determine its affinity (Kd or Ki) for a broad range of physiological receptors have not been reported. Therefore, its selectivity for specific receptor subtypes remains uncharacterized.

Protein-Ligand Interaction Analysis

While detailed experimental data from techniques like X-ray crystallography or NMR spectroscopy are not available to visualize the precise binding mode of this compound with a protein target, general principles of molecular interactions can be inferred from its chemical structure.

Hydrophobic Interactions

Hydrophobic interactions are a fundamental driving force in many biological processes, including protein folding, enzyme-substrate binding, and the formation of cellular membranes. These interactions arise from the tendency of nonpolar molecules or molecular regions to aggregate in an aqueous environment, thereby minimizing their contact with water molecules.

Metal Coordination and Chelation Properties in Biological Systems

The ability of a molecule to bind to metal ions, known as metal coordination or chelation, is crucial in a variety of biological contexts, from enzymatic catalysis to the transport of essential minerals. The structure of this compound features potential donor atoms, specifically the oxygen of the hydroxyl group, the nitrogen of the pyridine (B92270) ring, and the oxygen and nitrogen atoms of the acetamide (B32628) group. These atoms possess lone pairs of electrons that can be donated to a metal cation, forming coordinate bonds.

Research on structurally similar compounds provides insights into the potential metal-chelating properties of this compound. For example, the related compound N-(4-hydroxyphenyl) acetamide (paracetamol) has been shown to coordinate with Fe(III) ions, acting as a bidentate ligand through the oxygen atom of the hydroxyl group and the nitrogen atom of the amide group openaccessjournals.com. 3-Hydroxypyridin-4-one derivatives are also well-known for their iron chelating abilities nih.gov. Given the presence of a hydroxyl group and an amide group in a favorable arrangement on the pyridine ring, this compound is likely to exhibit similar metal-chelating capabilities. This property could have significant biological implications, as the chelation of metal ions can influence their bioavailability, catalytic activity, and potential toxicity.

Table 1: Metal Chelation by Structurally Related Compounds

| Compound Family | Metal Ion(s) Chelated | Reference |

|---|---|---|

| N-(4-hydroxyphenyl) acetamide | Fe(III) | openaccessjournals.com |

| 3-Hydroxypyridin-4-ones | Iron | nih.gov |

| bis-3-hydroxy-4-pyridinones | Divalent and Trivalent Cations |

Modulation of Cellular Pathways and Signaling Cascades

The interaction of small molecules with biological targets can lead to the modulation of complex cellular pathways and signaling cascades, resulting in a wide range of physiological responses. The following sections explore the potential of this compound to influence specific cellular communication and signaling systems.

Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on their population density. This system is crucial for a variety of bacterial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance nih.govmdpi.commdpi.com. The inhibition of quorum sensing is a promising strategy for the development of novel antimicrobial agents that are less likely to induce resistance nih.govmdpi.commdpi.com.

Recent studies have identified derivatives of 3-hydroxypyridin-4(1H)-one as potent inhibitors of the Pseudomonas aeruginosa quorum sensing system researchgate.netnih.gov. These compounds act as antivirulence agents by disrupting the signaling pathways that control the expression of virulence factors nih.gov. The structural similarity of this compound to these active compounds suggests that it may also possess quorum sensing inhibitory activity. The hydroxypyridine core appears to be a key pharmacophore for this activity, and further investigation into the effects of this compound on bacterial quorum sensing is warranted.

Table 2: Quorum Sensing Inhibition by Structurally Related Compounds

| Compound Class | Target Organism | Activity | Reference |

|---|---|---|---|

| 3-Hydroxypyridin-4(1H)-one derivatives | Pseudomonas aeruginosa | Antivirulence agents | researchgate.netnih.gov |

Hypoxia-inducible factors (HIFs) are transcription factors that play a central role in the cellular response to low oxygen levels (hypoxia). The stability and activity of HIFs are regulated by a family of enzymes known as HIF prolyl hydroxylases (PHDs). Under normal oxygen conditions, PHDs hydroxylate specific proline residues on HIF-α subunits, targeting them for degradation. Inhibition of PHDs leads to the stabilization of HIF-α, which can then activate the transcription of genes involved in erythropoiesis, angiogenesis, and other adaptive responses to hypoxia. Consequently, HIF PHD inhibitors are being explored as potential therapeutics for conditions such as anemia of chronic kidney disease wikipedia.org.

Research has led to the discovery of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives as inhibitors of HIF prolyl 4-hydroxylases nih.gov. This finding highlights the potential of the hydroxypyridine scaffold to serve as a platform for the development of HIF PHD inhibitors. The presence of the 4-hydroxypyridin-3-yl moiety in this compound suggests that it could interact with the active site of HIF PHDs, potentially inhibiting their enzymatic activity.

Table 3: HIF Prolyl Hydroxylase Inhibition by Structurally Related Compounds

| Compound Class | Target Enzyme | Activity | Reference |

|---|---|---|---|

| 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives | HIF prolyl 4-hydroxylases | Inhibition | nih.gov |

| 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide derivatives | HIF prolyl hydroxylases | Inhibition | nih.gov |

The diverse chemical functionalities within this compound suggest the possibility of other biochemical interactions beyond those already discussed. The acetamide group, for instance, is a common feature in many biologically active molecules and can participate in hydrogen bonding and other non-covalent interactions with biological targets. Furthermore, various acetamide derivatives have been reported to possess antioxidant and anti-inflammatory activities nih.gov.

Additionally, the pyridine ring is a well-established pharmacophore found in numerous pharmaceuticals. The synthesis of various N-pyridin-3-yl substituted acetamide derivatives has been reported, with some exhibiting antibacterial and antifungal activities grossarchive.com.ngresearchgate.net. The specific substitution pattern and the presence of the hydroxyl group on the pyridine ring of this compound will ultimately determine its unique biological activity profile. Further screening and mechanistic studies are necessary to fully elucidate the range of its biochemical interactions and potential therapeutic applications.

Preclinical Biological Evaluation and Efficacy Studies

In Vitro Pharmacological Profiling

In vitro studies are fundamental in the initial stages of drug discovery to determine the biological activity of a compound at a cellular level.

Cell-based assays are crucial for understanding a compound's mechanism of action and its effect on cellular functions. For a novel compound like N-(4-Hydroxypyridin-3-yl)acetamide, a typical primary screening would involve a panel of cell lines to assess its general cytotoxicity and to identify any specific biological activities. Techniques such as high-content screening could be employed to simultaneously measure multiple cellular parameters, providing a broad overview of the compound's effects.

For instance, studies on related hydroxypyridinone derivatives have utilized cell-based assays to evaluate their potential as inhibitors of enzymes like catechol-O-methyltransferase (COMT). nih.gov The inhibitory activity of these compounds was determined using enzymatic assays with subsequent analysis by high-performance liquid chromatography. nih.gov Such an approach could be adapted to screen this compound against a variety of enzymatic targets.

The antimicrobial potential of new chemical entities is of significant interest. Standard assays to evaluate the efficacy of a compound like this compound would include determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Research on structurally similar compounds, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, has demonstrated significant antibacterial activity against various Gram-positive bacteria, including strains of Staphylococcus aureus and Streptococcus pneumoniae. nih.gov These studies also investigated the compounds' ability to inhibit biofilm formation, a key factor in chronic infections. nih.gov Similar methodologies could be applied to assess the antimicrobial and antibiofilm potential of this compound.

The antioxidant capacity of a compound is often evaluated using various in vitro assays that measure its ability to scavenge free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

For example, a study on various acetamide (B32628) derivatives investigated their antioxidant potential using the ABTS method, where the scavenging of the ABTS radical cation is compared to a standard antioxidant like Trolox. nih.gov While no specific data exists for this compound, its hydroxypyridine moiety suggests that it could possess antioxidant properties worth investigating through these established assays.

To assess the potential of this compound as an anticancer agent, a series of in vitro assays would be necessary. The initial step typically involves screening the compound against a panel of human cancer cell lines, such as the NCI-60 panel, to determine its cytotoxic and antiproliferative effects. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

Studies on 3-hydroxypyridin-4-one derivatives have demonstrated their cytotoxic effects against cancer cells. nih.gov For example, the cytotoxicity of these compounds against HeLa cancer cells was evaluated using the MTT assay, which measures cell viability. nih.gov Such assays would be essential in determining if this compound exhibits any promising anticancer activity.

Preclinical Pharmacokinetic (PK) Studies in Animal Models

Pharmacokinetic studies are critical for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.

Investigating the absorption characteristics of this compound would be a fundamental step in its preclinical development. This typically involves administering the compound to animal models, such as rodents, and measuring its concentration in blood plasma over time. Oral bioavailability, which indicates the fraction of an orally administered dose that reaches systemic circulation, is a key parameter.

While no direct studies on the absorption of this compound have been published, research on other 3-hydroxypyridin-4-one derivatives has shown that some are efficiently absorbed from the gastrointestinal tract, making them suitable for oral administration. nih.gov Future studies on this compound would likely involve oral and intravenous administration in animal models to determine its absolute bioavailability and other absorption-related parameters.

Distribution Patterns in Tissues

The tissue distribution of this compound has not been experimentally determined. However, its physicochemical properties can offer insights into its likely distribution pattern. As a small molecule with both a hydroxyl and an acetamido group, it possesses both hydrogen bond donor and acceptor capabilities, suggesting a degree of water solubility. Its pyridine (B92270) core provides a degree of lipophilicity. This amphipathic nature suggests that the compound could potentially distribute into various tissues.

In silico prediction tools can provide hypothetical distribution data. These models often consider factors like lipophilicity (LogP), pKa, and molecular weight to estimate the volume of distribution (Vd) and the extent of tissue penetration. For a compound like this compound, it is plausible that it would not be restricted to the bloodstream and could penetrate into organs. The presence of the polar hydroxyl and amide groups might limit extensive accumulation in adipose tissue.

Metabolic Pathways and Metabolite Identification

The metabolic fate of this compound in vivo has not been elucidated. However, based on its chemical structure, several metabolic pathways can be predicted. The biotransformation of pyridine derivatives often involves oxidation, hydroxylation, and conjugation reactions. nih.gov

Phase I Metabolism:

Hydroxylation: The pyridine ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, potentially leading to the formation of dihydroxypyridine derivatives.

Deacetylation: The acetamido group could undergo hydrolysis by amidases to yield 3-amino-4-hydroxypyridine (B189613) and acetic acid.

Phase II Metabolism:

Glucuronidation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid, a common detoxification pathway that increases water solubility and facilitates excretion.

Sulfation: The hydroxyl group could also be sulfated by sulfotransferases.

N-Acetylation: If deacetylation occurs, the resulting primary amine could be a substrate for N-acetyltransferases.

The degradation of 4-hydroxypyridine (B47283) in microorganisms has been shown to proceed via hydroxylation to 3,4-dihydroxypyridine, followed by ring cleavage. nih.gov While mammalian metabolism differs significantly, this highlights the susceptibility of the pyridine ring to oxidative metabolism.

A summary of predicted metabolic pathways is presented in the table below.

| Predicted Metabolic Pathways for this compound |

| Phase I |

| Hydroxylation of the pyridine ring |

| Deacetylation of the acetamido group |

| Phase II |

| Glucuronide conjugation of the hydroxyl group |

| Sulfate (B86663) conjugation of the hydroxyl group |

| N-acetylation of the primary amine (following deacetylation) |

Excretion Routes

The primary routes of excretion for this compound and its metabolites are anticipated to be renal and, to a lesser extent, biliary. The parent compound, if it possesses sufficient polarity, and its more water-soluble metabolites (e.g., glucuronide and sulfate conjugates) would likely be eliminated from the body via the kidneys in urine. Less polar metabolites or any portion of the parent compound that is not absorbed or undergoes enterohepatic circulation could be excreted in the feces.

Bioanalytical Method Development for Quantitative Analysis

To date, no specific bioanalytical methods for the quantification of this compound in biological matrices have been published. However, standard analytical techniques can be adapted for this purpose. High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as ultraviolet (UV) or mass spectrometry (MS), would be the method of choice. fda.govresearchgate.net

A hypothetical HPLC method would likely involve:

Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from plasma, urine, or tissue homogenates.

Chromatographic Separation: A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

Detection: Tandem mass spectrometry (LC-MS/MS) would provide the highest sensitivity and selectivity for quantitative analysis in complex biological samples.

Method validation would be performed according to regulatory guidelines, such as those from the FDA and EMA, to ensure accuracy, precision, selectivity, and stability. europa.eunih.gov

Population Pharmacokinetic Modeling

Population pharmacokinetic (PK) modeling has not been performed for this compound. This type of analysis is typically conducted with data from clinical trials to characterize the sources of variability in drug exposure within a patient population. nih.gov Should this compound progress to clinical development, a population PK model would be a valuable tool for optimizing dosing regimens. Such a model would likely be a one- or two-compartment model describing the drug's absorption, distribution, and elimination, with covariates such as age, weight, and renal function being evaluated for their influence on pharmacokinetic parameters.

In Vivo Animal Efficacy Studies (Methodological Aspects)

Specific in vivo efficacy studies for this compound are not documented. The design of animal models would be contingent on the intended therapeutic application of the compound.

Design of Animal Models for Specific Disease Contexts

The design of relevant animal models is a critical step in preclinical drug development. nih.govnih.gov The choice of model depends on the pathological processes the drug is intended to modify.

Anti-inflammatory Activity: If this compound is being investigated for anti-inflammatory properties, a variety of animal models could be employed. ijpsr.comijpras.com These include models of acute inflammation, such as carrageenan-induced paw edema in rats, and models of chronic inflammation, like collagen-induced arthritis in mice. researchgate.net

Neuroprotective Activity: For potential neuroprotective effects, animal models of neurodegenerative diseases would be relevant. For example, models of Parkinson's disease (e.g., MPTP-induced neurotoxicity in mice) or Alzheimer's disease (e.g., transgenic mouse models expressing human amyloid precursor protein) could be utilized.

In any efficacy study, key considerations would include the route of administration, the dose levels tested, the timing of drug administration relative to the disease induction, and the selection of appropriate endpoints to measure therapeutic benefit.

Preclinical Research on this compound Reveals Limited Data on Efficacy Biomarkers

Despite interest in the broader class of acetamide derivatives for various therapeutic applications, specific preclinical data on the efficacy biomarkers for the chemical compound this compound remains scarce in publicly available scientific literature.

Extensive searches for preclinical studies and biological evaluations of this compound have not yielded specific research detailing the assessment of its efficacy biomarkers. While numerous studies investigate the biological activities of structurally related acetamide compounds, the direct evidence required to populate a detailed analysis of efficacy biomarkers for this particular molecule is not currently available.

Investigations into similar acetamide derivatives have explored a range of potential therapeutic applications, including roles as inhibitors of various enzymes and as potential anticancer, anti-inflammatory, or neuroprotective agents. These studies often include in vitro and in vivo assessments that measure biological markers to determine the compound's effect. However, this body of research does not extend to this compound specifically, leaving a gap in the understanding of its mechanism of action and the specific biomarkers that would indicate its therapeutic efficacy.

The professional, authoritative article requested on the preclinical biological evaluation and efficacy studies of this compound, particularly focusing on the assessment of efficacy biomarkers, cannot be generated at this time due to the lack of available scientific data.

Future Research Directions and Translational Perspectives

Emerging Computational Approaches in N-(4-Hydroxypyridin-3-yl)acetamide Research

The role of computational science in drug discovery and materials science is rapidly expanding, offering unprecedented opportunities to accelerate research and development. For a compound like this compound, these in silico methods can provide deep insights into its behavior and guide the design of new, improved derivatives.

Integration of Artificial Intelligence and Machine Learning

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of chemical compounds. cymitquimica.com In the context of this compound, AI and ML could be applied to:

Predict Biological Activity: Machine learning models, trained on large datasets of chemical structures and their corresponding biological activities, could predict the potential therapeutic targets of this compound. These models can identify subtle structure-activity relationships that may not be apparent through traditional analysis.

De Novo Design: Generative AI models can design novel molecules from the ground up. By providing the this compound scaffold as a starting point, these algorithms could generate thousands of potential derivatives with optimized properties, such as enhanced binding affinity or improved metabolic stability.

Toxicity Prediction: Early prediction of potential toxicity is a critical step in drug development. AI tools like DeepTox can analyze the structure of this compound and its potential metabolites to flag any structural motifs associated with toxicity.

Advanced Cheminformatics and Predictive Modeling

Cheminformatics provides the tools to manage and analyze large datasets of chemical information, which is essential for modern drug discovery. For this compound, advanced cheminformatics and predictive modeling can be instrumental in:

Virtual Screening: High-throughput virtual screening can be employed to dock this compound against vast libraries of biological targets, such as proteins and enzymes. This can help to identify potential mechanisms of action and new therapeutic indications for the compound.

ADME Property Prediction: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. Computational models can predict these properties for this compound and its derivatives, allowing for the early identification of compounds with favorable pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR studies could guide the synthesis of more potent and selective analogs.

Exploration of Novel this compound Derivatives and Scaffolds

The this compound core structure serves as a valuable starting point for the development of new chemical entities. The synthesis and evaluation of novel derivatives and the exploration of related scaffolds are crucial for expanding the therapeutic potential of this chemical family. Research in this area could focus on:

Structural Modifications: Systematic modifications to the this compound scaffold, such as the introduction of different substituents on the pyridine (B92270) ring or modifications to the acetamide (B32628) group, could lead to the discovery of compounds with improved activity and selectivity.

Bioisosteric Replacement: The replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to compounds with improved pharmacokinetic or pharmacodynamic properties.

Scaffold Hopping: This strategy involves searching for structurally different molecules that can mimic the biological activity of the original compound. This could lead to the discovery of entirely new chemical classes with similar therapeutic effects to this compound derivatives.

Recent studies on related acetamide derivatives have demonstrated the potential of such synthetic explorations. For instance, the synthesis of novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs has yielded non-hepatotoxic compounds that retain analgesic and antipyretic properties. Similarly, the synthesis and computational analysis of new oxomethacrylate and acetamide derivatives have identified potential inhibitors of human topoisomerase α2 (TOP2A), a target in cancer therapy. These examples highlight the promise of exploring novel derivatives of this compound for various therapeutic applications.

Interdisciplinary Collaboration for Comprehensive Understanding

A comprehensive understanding of this compound and its derivatives can only be achieved through interdisciplinary collaboration. The complexity of modern drug discovery and materials science necessitates the integration of expertise from various fields, including:

Medicinal Chemistry: For the design and synthesis of novel derivatives.

Computational Chemistry and Biology: For in silico modeling, activity prediction, and data analysis.

Pharmacology and Toxicology: To evaluate the biological activity and safety of new compounds.

Structural Biology: To determine the three-dimensional structures of compound-target complexes, providing insights into the mechanism of action.

By fostering a collaborative environment, researchers can leverage their collective knowledge and resources to accelerate the translation of basic scientific discoveries into tangible applications.

Academic Review of Patent Literature for Research Opportunities

A systematic review of the patent literature can uncover valuable research opportunities and provide insights into the existing intellectual property landscape surrounding this compound and related compounds. This analysis can help to:

Identify Novel Scaffolds and Applications: Patents often disclose novel chemical structures and their intended uses before they appear in the peer-reviewed literature.

Avoid Redundant Research: By understanding what has already been patented, researchers can direct their efforts towards truly innovative areas.

Identify Potential Collaboration or Licensing Opportunities: The patent landscape can reveal companies and academic groups with a strong interest in this chemical space, opening doors for potential partnerships.

常见问题

Q. Table 1: Key Parameters for Synthesis Optimization

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Reaction Temperature | 60–80°C | Balances reaction rate and selectivity |

| Solvent | Ethanol/Water | Enhances solubility and purity |

| Purification Method | HPLC or Recrystallization | Ensures high yield and purity |

Advanced: How can chemoselective acetylation be achieved in derivatives of this compound with multiple reactive sites?

Answer:

Chemoselective acetylation requires careful selection of catalysts and reaction conditions:

- Catalysts : Lipases (e.g., immobilized Candida antarctica) enable selective acetylation of amino groups over hydroxyl groups in aqueous/organic biphasic systems .

- Acyl Donors : Use vinyl acetate for irreversible acetylation, reducing side reactions .

- Kinetic Control : Short reaction times and low temperatures (0–10°C) favor selectivity for primary amines.

Note : Conflicting reports on selectivity may arise from solvent polarity or substrate steric effects. Validate via LC-MS or 2D NMR to confirm site-specific modifications.

Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and acetamide methyl group (δ 2.1–2.3 ppm).

- ¹³C NMR : Confirm carbonyl resonance (δ 170–175 ppm) and pyridine ring carbons .

- IR Spectroscopy : Detect N-H stretching (3200–3400 cm⁻¹) and C=O absorption (1650–1700 cm⁻¹) .

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.

Q. Table 2: Key Spectroscopic Benchmarks

| Technique | Key Peaks/Bands | Functional Group Confirmation |

|---|---|---|

| ¹H NMR | δ 2.1 (s, 3H, CH₃) | Acetamide methyl |

| IR | 1675 cm⁻¹ (C=O) | Acetamide carbonyl |

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies in biological data often stem from:

- Assay Variability : Differences in cell lines (e.g., HCT-116 vs. MCF-7) or incubation times. Standardize protocols using guidelines like OECD 423.

- Structural Analogues : Subtle changes (e.g., halogen substitution) alter activity. Compare IC₅₀ values across derivatives .

- Metabolic Stability : Assess hepatic microsomal stability to rule out false negatives due to rapid degradation.

Example : A study found N-(4-methoxyphenyl)acetamide derivatives showed anti-cancer activity in HCT-116 but not in PC-3 cells, highlighting cell-line specificity .

Basic: What are the recommended storage conditions and stability profiles for this compound?

Answer:

- Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Stability :

- Aqueous Solutions : Stable for 24 hours at pH 6–8; degrade rapidly under acidic (pH < 4) or alkaline (pH > 9) conditions.

- Solid Form : Stable for >2 years when desiccated.

Advanced: What computational and experimental strategies are effective in studying the structure-activity relationship (SAR) of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate electron distribution (e.g., HOMO-LUMO gaps) to predict reactivity at the pyridine nitrogen or hydroxyl group .

- Molecular Docking : Screen against target proteins (e.g., kinases) to identify binding motifs. For example, acetamide derivatives bind selectively to ATP pockets in tyrosine kinases .

- SAR Libraries : Synthesize derivatives with substituents at C-5 (e.g., halogens, methyl groups) and correlate with activity using multivariate regression.

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; retention time ~8.2 min) .

- Melting Point : Confirm consistency with literature values (e.g., 155–162°C for analogous acetamides ).

- Elemental Analysis : Ensure C, H, N values align with theoretical calculations (e.g., C₈H₈N₂O₂: C 55.81%, H 4.68%, N 16.27%).

Advanced: What are the mechanistic implications of this compound in modulating enzyme activity?

Answer:

- Inhibition Mechanisms : Competitive vs. non-competitive inhibition can be distinguished via Lineweaver-Burk plots. For example, acetamide derivatives inhibit cytochrome P450 3A4 via competitive binding .

- Crystallography : Co-crystallize with target enzymes (e.g., urease) to identify hydrogen bonds between the acetamide carbonyl and active-site residues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。